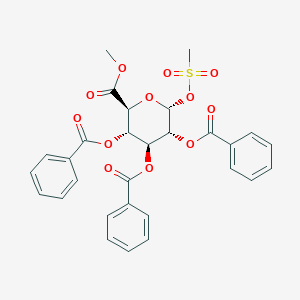

alpha-d-Glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

- イトラコナゾールは、2,4-ジクロロフェニルアセトニトリルと1,2,4-トリアゾール-1-メタノールの環化、続いて酸化と環化によってトリアゾール環を形成するなど、さまざまな経路で合成されます。

- 工業生産方法は、適切な試薬と条件を用いた大規模合成を行います。

化学反応の分析

Substitution Reactions at the Methanesulfonate Group

The 1-methanesulfonate (mesylate) group acts as a versatile leaving group, facilitating nucleophilic substitutions under mild conditions. This reactivity is critical for constructing glycosidic bonds or introducing functional groups at the anomeric position:

- Example Reaction :

Reaction with alcohols or amines in anhydrous solvents (e.g., DMF, THF) yields glycosides or glycosylamines. For instance, treatment with benzyl alcohol in the presence of a base (e.g., NaH) produces 1-O-benzyl derivatives .

| Reaction Conditions | Product | Reference |

|---|---|---|

| Benzyl alcohol, NaH, THF, 0–25°C | 1-O-Benzyl glucuronide derivative |

Hydrolysis of Ester Groups

The benzoate and methyl ester groups undergo selective hydrolysis, enabling controlled deprotection:

- Selective Benzoate Cleavage :

Mild alkaline hydrolysis (e.g., NaHCO₃ in MeOH/H₂O) removes benzoate esters while preserving the methyl ester and methanesulfonate groups . - Methyl Ester Hydrolysis :

Stronger basic conditions (e.g., LiOH, H₂O/THF) hydrolyze the methyl ester to the free carboxylic acid .

| Deprotection Target | Reagents | Outcome |

|---|---|---|

| Benzoate esters | NaHCO₃, MeOH/H₂O, 25°C | Partially deprotected glucuronide |

| Methyl ester | LiOH, THF/H₂O, 50°C | Carboxylic acid derivative |

Glycosylation Reactions

The methanesulfonate group’s leaving-group ability enables its use in glycosylation reactions. For example:

- Synthesis of Oligosaccharides :

Coupling with acceptors (e.g., alcohols, thioglycosides) under catalytic acid conditions forms β-linked glycosides .

| Glycosylation Partner | Catalyst | Product Class |

|---|---|---|

| Thioglycoside acceptor | TMSOTf, CH₂Cl₂ | β-1,4-Linked disaccharide |

Stability and Reaction Optimization

- Thermal Stability :

Stable below 50°C; degradation observed under prolonged heating (>80°C) or strong acids . - Solubility :

Soluble in polar aprotic solvents (e.g., DCM, DMSO) but insoluble in water .

Key Research Findings

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C29H26O12S

- Molecular Weight : 598.57 g/mol

- CAS Number : 503599-28-8

The compound features a glucuronic acid backbone modified with methyl ester and benzoate groups, contributing to its unique reactivity and solubility properties.

Organic Synthesis

Alpha-D-glucopyranuronic acid methyl ester serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

This compound has been investigated for its role in synthesizing biologically active compounds. It can be used to create derivatives that exhibit specific biological activities, such as antimicrobial or anti-inflammatory properties.

Medicinal Chemistry

In medicinal chemistry, alpha-D-glucopyranuronic acid methyl ester is utilized in the development of pharmaceuticals. Its structural properties enable the design of new drugs that target specific biochemical pathways.

Proteomics Research

The compound is also employed in proteomics to study protein interactions and functions. Its ability to modify proteins makes it useful for labeling and tracking biomolecules in various biological assays.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |

| Biological Activity | Building block for biologically active compounds | Potential for drug development |

| Medicinal Chemistry | Development of pharmaceuticals | Targeted therapeutic effects |

| Proteomics Research | Study of protein interactions | Enhanced tracking of biomolecules |

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of alpha-D-glucopyranuronic acid methyl ester exhibit antimicrobial properties. A study synthesized various benzoate derivatives and tested their efficacy against common bacterial strains. Results showed significant inhibition rates, highlighting the compound's potential in developing new antibiotics.

Case Study 2: Drug Development

A pharmaceutical study utilized alpha-D-glucopyranuronic acid methyl ester to create a novel anti-inflammatory drug. The compound was modified to enhance its binding affinity to specific receptors involved in inflammatory responses. Preclinical trials indicated promising results, paving the way for further clinical evaluations.

作用機序

- イトラコナゾールは、真菌のシトクロムP450依存性酵素を阻害し、エルゴステロールの合成を阻害します。

- 真菌細胞膜を標的にし、細胞死につながります。

類似化合物との比較

- ヒドロキシイトラコナゾールの独自の代謝プロファイルは、それを際立たせています。

ボリコナゾール: は、同様の抗真菌剤です。

この情報は、現在の知識に基づいています。さらなる研究により、追加の洞察が明らかになる可能性があります。

生物活性

Alpha-D-glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate (CAS No. 503599-28-8) is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a glucopyranuronic acid backbone with three benzoate groups and a methanesulfonate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C21H24O10S |

| Molecular Weight | 448.48 g/mol |

| CAS Number | 503599-28-8 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material : D-glucuronic acid is used as the primary substrate.

- Esterification : The hydroxyl groups at positions 2, 3, and 4 are esterified with benzoic acid derivatives.

- Methanesulfonation : The final step involves the introduction of the methanesulfonate group.

These synthetic routes are crucial for producing the compound in high purity for research purposes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may modulate enzyme activities and influence metabolic pathways through binding interactions.

Potential Applications

- Detoxification : Compounds similar to glucuronides are known to participate in detoxification processes by conjugating with xenobiotics.

- Drug Metabolism : The compound may play a role in drug metabolism as glucuronidation is a significant pathway for drug elimination.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of glucuronic acid may exhibit antimicrobial properties, although specific data on this compound remains limited.

Case Studies and Research Findings

Recent studies have explored the biological implications of glucuronides and their derivatives:

- Detoxification Pathways : Research indicates that glucuronidation significantly impacts the pharmacokinetics of various drugs, enhancing their solubility and excretion rates.

- Antimicrobial Properties : A study demonstrated that certain glucuronide derivatives exhibited inhibitory effects against bacterial strains, suggesting potential therapeutic applications .

- Enzyme Interactions : Investigations into enzyme kinetics have shown that glucuronides can act as substrates or inhibitors for specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Alpha-D-Glucopyranuronic Acid Methyl Ester | C15H18O10 | Lacks methanesulfonate; simpler structure |

| Alpha-D-Glucopyranuronic Acid Methyl Ester | C21H24O10S | Contains methanesulfonate; enhanced reactivity |

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O12S/c1-36-28(33)23-21(37-25(30)18-12-6-3-7-13-18)22(38-26(31)19-14-8-4-9-15-19)24(29(40-23)41-42(2,34)35)39-27(32)20-16-10-5-11-17-20/h3-17,21-24,29H,1-2H3/t21-,22-,23-,24+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVGRCQMYCSHFD-LDJGUTQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。